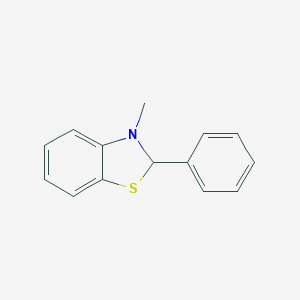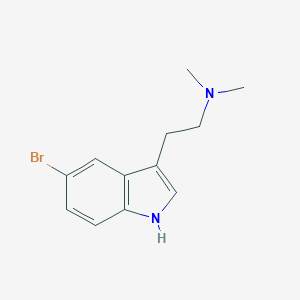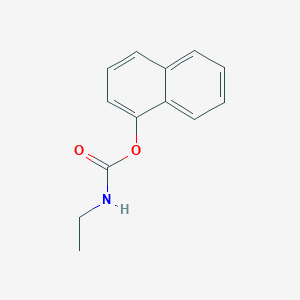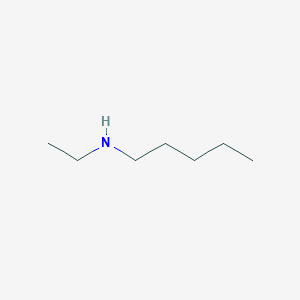
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetophenone under acidic conditions to form the benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzothiazole: Similar structure but lacks the phenyl group at the 2-position.
2-Phenylbenzo[d]oxazole: An isosteric compound with an oxygen atom replacing the sulfur atom.
Uniqueness
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and methyl groups enhances its reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
16192-33-9 |
|---|---|
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clé InChI |
KZRWYPLMYWSJFP-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canonique |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
Synonymes |
Benzothiazole, 2,3-dihydro-3-methyl-2-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)



![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)


